(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S3/c1-10-7-28-16(19-10)21-15(25)8-29-18-23-22-17(30-18)20-14(24)5-3-11-2-4-12-13(6-11)27-9-26-12/h2-7H,8-9H2,1H3,(H,19,21,25)(H,20,22,24)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNNDGHSLCYGBT-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to a thiadiazole derivative through an acrylamide bond. Its molecular formula is , and it possesses significant structural complexity which may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar benzo[d][1,3]dioxole derivatives. For instance, compounds incorporating benzo[d][1,3]dioxole moieties have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.38 |
| Compound B | HCT116 | 1.54 |
| Compound C | MCF7 | 4.52 |
These compounds were noted for their selective toxicity towards cancer cells while exhibiting low cytotoxicity against normal cell lines (IC50 > 150 µM), suggesting a favorable therapeutic index .
The mechanisms underlying the anticancer activity of these compounds include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways (Bax and Bcl-2 proteins).
- Cell Cycle Arrest : Analysis of cell cycle progression indicated that treatment with these compounds results in cell cycle arrest at the G1/S phase .
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess antimicrobial properties. For example, benzothiazole and thiadiazole derivatives have shown inhibitory activity against bacterial topoisomerases, which are critical for bacterial DNA replication:
| Compound | Target | IC50 (µg/mL) |
|---|---|---|
| Compound D | E. coli DNA gyrase | 0.0033 |
| Compound E | S. aureus Topoisomerase IV | 0.046 |
These findings suggest potential applications in treating bacterial infections .
Neuroprotective Effects
Some studies have explored the neuroprotective effects of related compounds on neuronal cells under oxidative stress conditions. For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound F | 75% |
| Compound G | 82% |
This inhibition could provide a basis for developing treatments for conditions like Alzheimer's disease .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiourea derivatives based on the benzo[d][1,3]dioxole structure. These derivatives exhibited promising anticancer activity with detailed mechanistic studies confirming their role in apoptosis and cell cycle modulation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The incorporation of thiazole and benzo[d][1,3]dioxole moieties has been linked to enhanced anticancer properties.
Case Study:
A study by Sayed et al. (2020) synthesized several thiazole derivatives and tested their anticancer activity against various cell lines. Compounds with similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide demonstrated significant cytotoxic effects against HepG2 and HCT116 cell lines, indicating a promising avenue for further research into this compound's anticancer efficacy .
Antimicrobial Properties
The compound shows potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and when combined with other functional groups, it enhances the overall efficacy against bacterial strains.
Research Findings:
A study investigated the antibacterial activity of thiazole derivatives, revealing that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
There is emerging evidence that compounds containing the benzo[d][1,3]dioxole structure may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.
Case Study:
Research on related benzo[d][1,3]dioxole derivatives has shown neuroprotective effects in models of oxidative stress-induced neuronal injury. These compounds were found to reduce cell death and improve cell viability in neuronal cultures exposed to harmful agents .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide involves multi-step reactions including condensation and cyclization techniques which are crucial for developing derivatives with improved biological activities.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Thiazole derivative + aldehyde | Formation of intermediate |
| 2 | Cyclization | Acid catalyst | Formation of thiadiazole ring |
| 3 | Final coupling | Acrylamide derivative | Target compound synthesis |
Preparation Methods
Preparation of Benzo[d]dioxol-5-yl Acrylic Acid
The acrylate precursor is synthesized via Knoevenagel condensation of piperonal with malonic acid in refluxing acetic anhydride, yielding (E)-3-(benzo[d]dioxol-5-yl)acrylic acid (85% yield). Alternative routes using Heck coupling of piperonal with acrylic acid in the presence of palladium catalysts achieve similar efficiencies.
Reaction Conditions:
Conversion to Acryloyl Chloride
The acrylic acid is treated with thionyl chloride (1.5 eq) in dichloromethane at 0°C, yielding the corresponding acyl chloride (92% conversion).
Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine
Cyclization of Thiosemicarbazide
Thiosemicarbazide (1 eq) reacts with carbon disulfide (1.2 eq) in ethanol under basic conditions (KOH, 2 eq) to form 5-amino-1,3,4-thiadiazole-2-thiol (78% yield).
Reaction Conditions:
- Reagents: Thiosemicarbazide, CS$$_2$$, KOH, ethanol.
- Temperature: Reflux, 4 hours.
- Characterization: IR (KBr): 2550 cm$$^{-1}$$ (S-H stretch), 1620 cm$$^{-1}$$ (C=N).
Synthesis of 2-((4-Methylthiazol-2-yl)amino)-2-oxoethyl Bromide
Bromoacetylation of 4-Methylthiazol-2-amine
4-Methylthiazol-2-amine (1 eq) reacts with bromoacetyl bromide (1.1 eq) in dry THF at 0°C, yielding 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl bromide (68% yield).
Reaction Conditions:
- Reagents: 4-Methylthiazol-2-amine, bromoacetyl bromide, triethylamine (base).
- Characterization: $$ ^1H $$ NMR (CDCl$$3$$): δ 7.21 (s, 1H, thiazole-H), 3.82 (s, 2H, CH$$2$$Br), 2.45 (s, 3H, CH$$_3$$).
Thioether Formation and Final Coupling
Thiol-Alkylation of 5-Mercapto-1,3,4-thiadiazol-2-amine
The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl bromide in DMF at 60°C, yielding 5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (73% yield).
Reaction Conditions:
- Base: K$$2$$CO$$3$$ (2 eq), DMF, 12 hours.
- Workup: Precipitation in ice-water, filtration.
Amide Coupling with Acryloyl Chloride
The thiadiazole-thioether-amine (1 eq) reacts with (E)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (1.1 eq) in dichloromethane using triethylamine (3 eq) as a base, yielding the target compound (65% yield).
Purification: Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7).
Characterization:
- HR-MS (ESI): m/z [M+H]$$^+$$ calcd. for C$${18}$$H$${16}$$N$$5$$O$$4$$S$$_2$$: 454.0642; found: 454.0648.
- $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.64 (d, J = 15.6 Hz, 1H, CH=CO), 6.95–6.79 (m, 3H, Ar-H), 6.52 (d, J = 15.6 Hz, 1H, CH=CO), 4.32 (s, 2H, SCH$$2$$), 2.41 (s, 3H, CH$$_3$$).
Optimization and Comparative Analysis
Alternative Thiadiazole Cyclization Routes
Route II from (diacyl hydrazines with Lawesson’s reagent) offers higher yields (82%) compared to phosphorus pentasulfide (65%) but requires stringent anhydrous conditions.
Coupling Reagent Screening
EDCl/HOBt coupling achieves 65% yield, while DCC/DMAP results in lower efficiency (52%) due to side reactions.
Q & A
Q. What established synthetic routes are available for this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives with α-haloketones or carboxylic acids under reflux in acetone or ethanol (e.g., anhydrous K₂CO₃ as a base) .
- Step 2 : Thiol-alkylation of the thiadiazole sulfur atom using chloroacetamide derivatives. For example, reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 2-oxoethyl thioethers in dry acetone under reflux .
- Step 3 : Acrylamide coupling via Knoevenagel condensation between benzo[d][1,3]dioxol-5-carbaldehyde and thiadiazol-2-amine derivatives, often catalyzed by acetic acid or piperidine .
Key Validation : NMR (e.g., δ 7.50 ppm for acrylamide protons ), ESI-MS (e.g., m/z 356.20 [M+H]⁺ ), and IR for functional groups.
Q. Which spectroscopic and crystallographic methods confirm its structural integrity?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.71–7.50 ppm), methylenedioxy groups (δ 5.96 ppm), and thiazole/thiadiazole protons .
- X-ray crystallography : For unambiguous confirmation, refine single-crystal data using SHELX software . Example parameters from a related compound: space group I 1 2/a 1, cell volume 4451.5 ų, and R₁ = 0.0538 .
- ESI-MS/HPLC : Verify molecular weight and purity (>95%) .
Q. What preliminary biological screening approaches are recommended?
- Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential loss via flow cytometry .
- Molecular docking : Screen against targets like tubulin or kinases using AutoDock Vina, referencing PDB entries (e.g., 1SA0) .
Advanced Research Questions
Q. How can DFT calculations optimize reaction pathways or electronic properties?
- Thermochemical analysis : Apply hybrid functionals (e.g., B3LYP ) to calculate activation energies for key steps like acrylamide formation.
- Electronic structure : Map HOMO-LUMO gaps to predict reactivity. For example, the benzo[d][1,3]dioxol group’s electron-rich nature enhances electrophilic substitution .
- Solvent effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions (e.g., acetic acid vs. DMF) .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- SAR analysis : Compare substituent effects. For instance, 4-methylthiazole vs. 4-nitrophenyl groups may alter logP and membrane permeability .
- Crystallographic validation : Correlate bioactivity with structural features (e.g., hydrogen bonding via NH…O=C interactions in the thiadiazole core) .
Q. What strategies improve yield in large-scale synthesis?
-
Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 3 h) and improve regioselectivity for thiadiazole formation .
-
Catalyst screening : Test Pd/C or nano-catalysts for Suzuki couplings (if applicable) .
-
Workflow example :
Step Reagent Time Yield Thiadiazole cyclization K₂CO₃, acetone 3 h 68% Acrylamide coupling AcOH, reflux 5 h 72%
Q. How to design derivatives for enhanced pharmacokinetics?
- logP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility. For example, replace 4-methylthiazole with 4-hydroxymethylthiazole .
- Metabolic stability : Block CYP3A4 oxidation sites via fluorination or steric hindrance .
- In silico ADMET : Use SwissADME or pkCSM to predict bioavailability and toxicity .
Q. What advanced characterization techniques address structural ambiguities?
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve disorder in flexible side chains (e.g., thioethyl groups) using SHELXL refinement .
- Dynamic NMR : Analyze restricted rotation in acrylamide double bonds (e.g., coalescence temperatures) .
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed byproducts) with MRM transitions .
Q. How to validate target engagement in mechanistic studies?
Q. What computational tools model intermolecular interactions in crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
